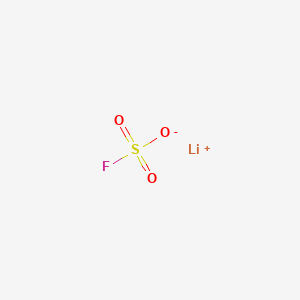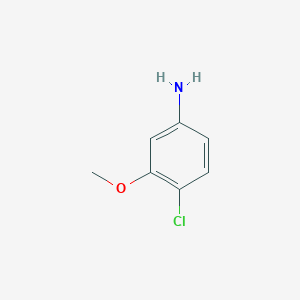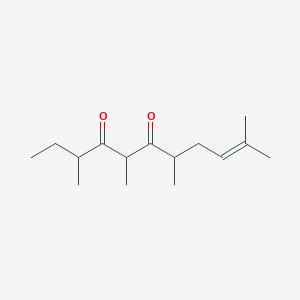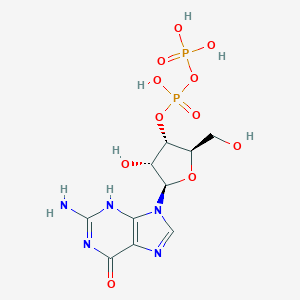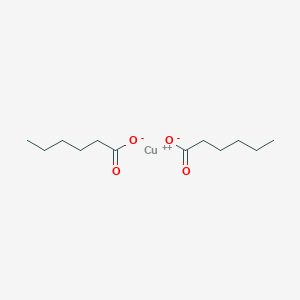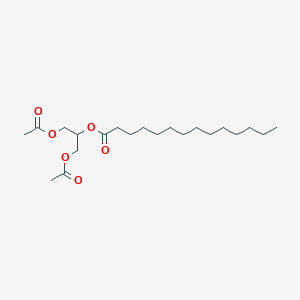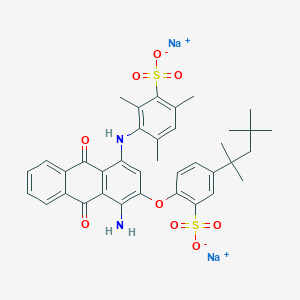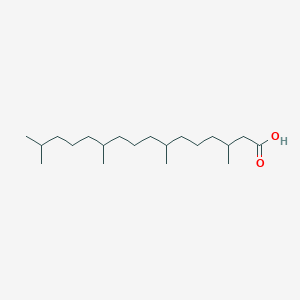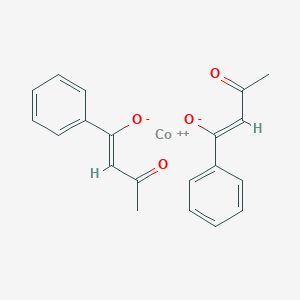
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt, also known as Co(Phen)2, is a coordination complex that has been extensively studied due to its unique properties and potential applications in various fields of science. This compound is composed of a cobalt ion coordinated to two molecules of 1-phenylbutane-1,3-dione, also known as acetylacetone. The synthesis of Co(Phen)2 has been achieved through various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been investigated.
作用機序
The mechanism of action of Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 is not fully understood, but it is believed to involve the interaction of the complex with biological molecules, such as proteins and DNA. Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been shown to bind to DNA, leading to the formation of DNA adducts and the inhibition of DNA replication and transcription. Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has also been shown to interact with proteins, leading to the inhibition of enzymatic activity and the disruption of protein-protein interactions.
生化学的および生理学的効果
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of DNA replication and transcription, and the disruption of protein-protein interactions. Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has also been shown to have anti-inflammatory properties, due to its ability to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 also has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
将来の方向性
There are several future directions for the study of Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2, including the investigation of its potential as an anticancer agent, the development of new methods for its synthesis, and the exploration of its potential applications in catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 and its interactions with biological molecules.
合成法
The synthesis of Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 can be achieved through various methods, including the reaction of cobalt(II) acetate with acetylacetone in the presence of a base, such as sodium hydroxide. Another method involves the reaction of cobalt(II) nitrate with acetylacetone in the presence of a reducing agent, such as sodium borohydride. The resulting Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 complex can be purified through recrystallization or column chromatography.
科学的研究の応用
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been extensively studied for its potential applications in various fields of science, including catalysis, material science, and medicinal chemistry. In catalysis, Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been used as a catalyst for various reactions, including the oxidation of alcohols and the isomerization of olefins. In material science, Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been investigated for its potential use in the fabrication of magnetic materials and as a precursor for the synthesis of cobalt nanoparticles. In medicinal chemistry, Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been studied for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
特性
CAS番号 |
14128-95-1 |
|---|---|
製品名 |
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt |
分子式 |
C20H20CoO4 |
分子量 |
381.3 g/mol |
IUPAC名 |
cobalt(2+);(Z)-3-oxo-1-phenylbut-1-en-1-olate |
InChI |
InChI=1S/2C10H10O2.Co/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-; |
InChIキー |
WCBCZBIVMTUTDM-CVMHYBSASA-N |
異性体SMILES |
CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Co+2] |
SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Co+2] |
正規SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Co+2] |
その他のCAS番号 |
14128-95-1 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



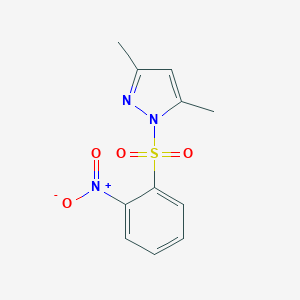
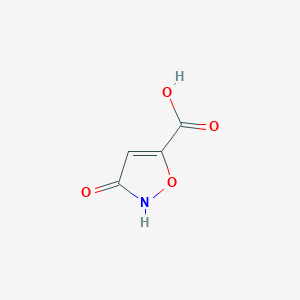
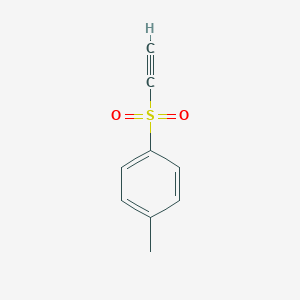
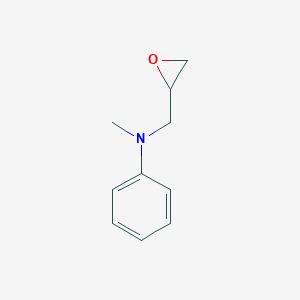
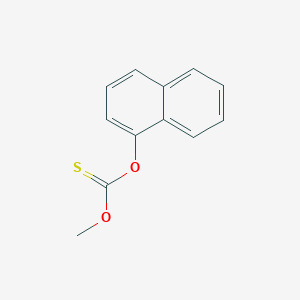
![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)
